![molecular formula C10H10ClI3O3 B14537098 1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- CAS No. 62179-99-1](/img/structure/B14537098.png)
1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- is a chemical compound that features a propanediol backbone with a chloromethyl group and three iodine atoms attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- typically involves the reaction of 1,2-propanediol with a chloromethylated phenol derivative that has been iodinated at the 2, 4, and 6 positions. The reaction conditions often require the use of a base to deprotonate the hydroxyl groups of the propanediol, facilitating the nucleophilic attack on the chloromethyl group of the phenol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl groups on the propanediol backbone can be oxidized to form carbonyl compounds.
Reduction Reactions: The iodine atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a radiopaque agent due to the presence of iodine atoms.
Medicine: Explored for use in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atoms can enhance its radiopacity, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-chloro-: Similar backbone but lacks the iodine atoms.
Glycerol α-chlorohydrin: Contains a similar chloromethyl group but with a glycerol backbone.
3-Chloro-1,2-propanediol: Similar structure but without the phenoxy ring and iodine atoms.
Uniqueness
1,2-Propanediol, 3-[3-(chloromethyl)-2,4,6-triiodophenoxy]- is unique due to the presence of three iodine atoms, which impart distinct properties such as increased molecular weight and radiopacity. These features make it particularly valuable in applications requiring high-density compounds or radiopaque materials.
Properties
CAS No. |
62179-99-1 |
|---|---|
Molecular Formula |
C10H10ClI3O3 |
Molecular Weight |
594.35 g/mol |
IUPAC Name |
3-[3-(chloromethyl)-2,4,6-triiodophenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H10ClI3O3/c11-2-6-7(12)1-8(13)10(9(6)14)17-4-5(16)3-15/h1,5,15-16H,2-4H2 |
InChI Key |
SQBXOMVYVKGMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)OCC(CO)O)I)CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


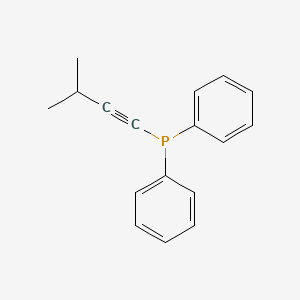
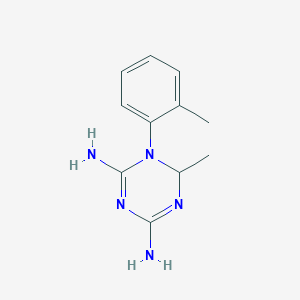
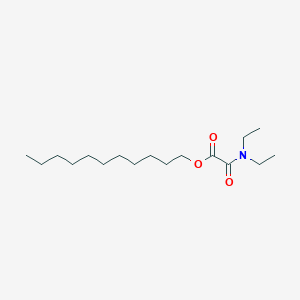
![(4E)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B14537038.png)
![1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-](/img/structure/B14537039.png)
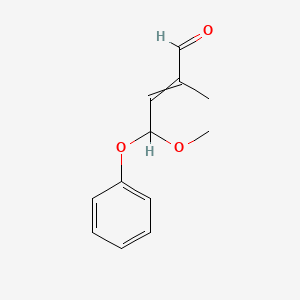
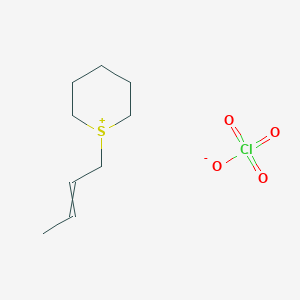
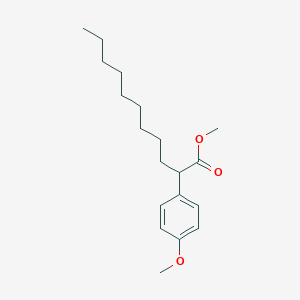
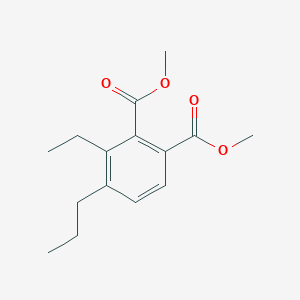
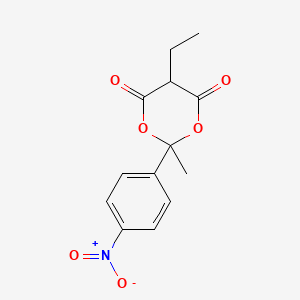
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran](/img/structure/B14537076.png)
![(4-Chlorophenyl)[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]methanone](/img/structure/B14537077.png)
![2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine](/img/structure/B14537080.png)
